molecular formula C17H15N3S B183419 N-(2-naphthyl)-N'-(2-pyridinylmethyl)thiourea CAS No. 56914-07-9

N-(2-naphthyl)-N'-(2-pyridinylmethyl)thiourea

Cat. No. B183419
CAS RN: 56914-07-9
M. Wt: 293.4 g/mol
InChI Key: BQSXXQWHOPVZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-naphthyl)-N'-(2-pyridinylmethyl)thiourea, commonly known as "NAPT" is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NAPT belongs to a class of compounds called thioureas, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

NAPT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as anticancer, antiviral, and antimicrobial activities. NAPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to have antiviral activity against HIV-1 and hepatitis C virus. In addition, NAPT has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Mechanism of Action

The exact mechanism of action of NAPT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and microbial growth. NAPT has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and proteases, which are involved in viral replication. NAPT has also been shown to inhibit various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
NAPT has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death, in cancer cells. NAPT has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, NAPT has been reported to modulate the immune system by increasing the production of cytokines and chemokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

NAPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied in various biological assays, and its biological activities have been well characterized. However, NAPT has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological effects.

Future Directions

There are several future directions for the study of NAPT. One direction is to elucidate its mechanism of action by identifying its molecular targets and signaling pathways. This will provide a better understanding of its biological effects and potential therapeutic applications. Another direction is to optimize its chemical structure to improve its potency and selectivity. This will enable the development of more effective and safer drugs based on NAPT. Finally, future studies should focus on the in vivo efficacy and toxicity of NAPT to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(2-naphthyl)-N'-(2-pyridinylmethyl)thiourea is a synthetic compound that has potential therapeutic applications. Its synthesis method has been well established, and its biological activities have been extensively studied. NAPT has been shown to exhibit anticancer, antiviral, and antimicrobial activities, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. NAPT has several advantages for lab experiments, but it also has some limitations. Future studies should focus on elucidating its mechanism of action, optimizing its chemical structure, and evaluating its in vivo efficacy and toxicity.

Synthesis Methods

NAPT can be synthesized by reacting 2-naphthylamine and 2-pyridinemethanol with thiophosgene. The reaction yields NAPT in high purity and yield. This method has been reported in several scientific journals, and the purity of the product has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

CAS RN

56914-07-9

Product Name

N-(2-naphthyl)-N'-(2-pyridinylmethyl)thiourea

Molecular Formula

C17H15N3S

Molecular Weight

293.4 g/mol

IUPAC Name

1-naphthalen-2-yl-3-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C17H15N3S/c21-17(19-12-16-7-3-4-10-18-16)20-15-9-8-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H2,19,20,21)

InChI Key

BQSXXQWHOPVZPX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NCC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.